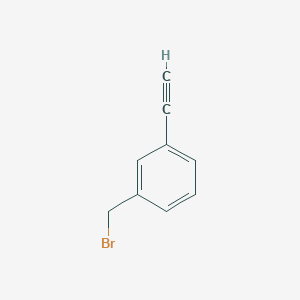
1-(Bromometil)-3-etinilbenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-ethynylbenzene is an organic compound featuring a benzene ring substituted with a bromomethyl group and an ethynyl group This compound is of interest due to its unique structure, which combines the reactivity of both the bromomethyl and ethynyl functional groups
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of polymers and advanced materials with specific electronic or photophysical properties.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates and bioactive molecules.
Mecanismo De Acción
Target of Action
Based on its structure, it can be inferred that it might participate in nucleophilic reactions involving benzene derivatives . The bromomethyl group attached to the benzene ring can act as an electrophile, attracting electron-rich species or nucleophiles.
Mode of Action
The mode of action of 1-(Bromomethyl)-3-ethynylbenzene involves its interaction with its targets through nucleophilic substitution reactions . The bromine atom in the bromomethyl group attached to the benzene ring can be replaced by a nucleophile in a reaction. This substitution can lead to the formation of new compounds, depending on the nucleophile involved in the reaction.
Biochemical Pathways
It can be involved in various organic synthesis reactions, potentially affecting the synthesis of other organic compounds . The exact downstream effects would depend on the specific reactions and the biological context in which they occur.
Pharmacokinetics
Like other organic compounds, its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 1-(Bromomethyl)-3-ethynylbenzene’s action would depend on the specific reactions it undergoes and the context in which these reactions occur. For instance, in a nucleophilic substitution reaction, it can lead to the formation of new compounds .
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)-3-ethynylbenzene can be influenced by various environmental factors. These include the presence of other reactants, temperature, pH, and the solvent in which the reaction takes place . For instance, in a Suzuki-Miyaura coupling reaction, the choice of boron reagents can influence the reaction outcome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethynylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-ethynylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production of 1-(Bromomethyl)-3-ethynylbenzene may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-3-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The ethynyl group can undergo addition reactions, such as the electrophilic addition of halogens or hydrogen halides.
Coupling Reactions: The ethynyl group can also participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium cyanide (KCN) under mild conditions.
Electrophilic Addition: Reagents such as bromine (Br₂) or hydrogen bromide (HBr) in organic solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzyl derivatives.
Addition Products: Products include dibromo or bromoalkene derivatives.
Coupling Products: Products include biaryl or alkyne derivatives.
Comparación Con Compuestos Similares
1-(Bromomethyl)-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.
1-(Bromomethyl)-2-ethynylbenzene: Similar structure but with the ethynyl group in the ortho position.
1-(Bromomethyl)-3-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.
Uniqueness: 1-(Bromomethyl)-3-ethynylbenzene is unique due to the specific positioning of the bromomethyl and ethynyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of diverse products in synthetic chemistry.
Propiedades
IUPAC Name |
1-(bromomethyl)-3-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPZTTMGGIHZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092915-03-0 |
Source


|
| Record name | 1-(bromomethyl)-3-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
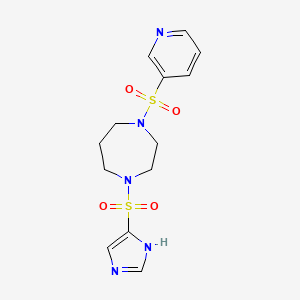
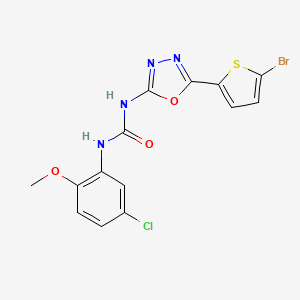
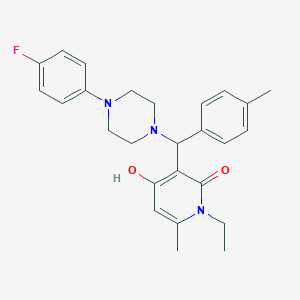
![N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2443842.png)
![N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2443843.png)
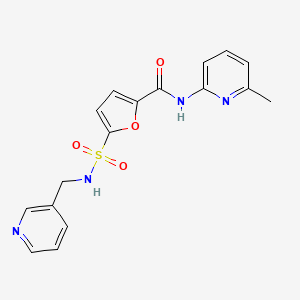
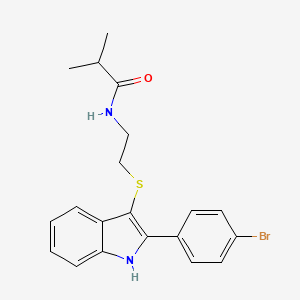
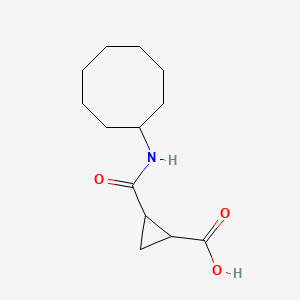
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2443850.png)
![4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2443855.png)
![(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide](/img/structure/B2443856.png)
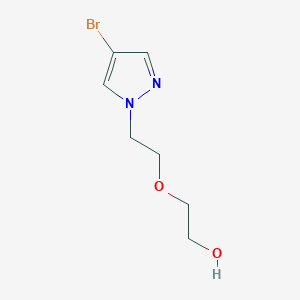
![4-[4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B2443859.png)
![2-(2-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2443860.png)
